

Unveiling the Therapeutic Potential: A Comparative Analysis of Isobutylaniline-Based Compounds

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Compound of Interest

Compound Name: 4-Isobutylaniline

Cat. No.: B1594155

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[City, State] – [Date] – In the dynamic landscape of drug discovery, the isobutylaniline scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide offers a comprehensive comparison of the biological activities of various isobutylaniline-based compounds, providing researchers, scientists, and drug development professionals with critical data to inform future research and development efforts. The following analysis is based on a meticulous review of preclinical data, focusing on anticancer and antimicrobial properties.

Quantitative Comparison of Biological Activities

The therapeutic efficacy of isobutylaniline derivatives varies significantly with structural modifications. The following tables summarize the cytotoxic (IC₅₀) and antimicrobial (MIC) activities of representative compounds from different chemical classes. It is important to note that these values are collated from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity (IC₅₀) of Isobutylaniline-Based Compounds

Compound Class	Specific Compound	Cancer Cell Line	IC50 (μM)	Reference
Iodoquinazoline Derivatives	Compound 3c (2-(4-methoxyphenyl)-4-(4-sulfamoylanilino)-6-iodoquinazoline)	MCF-7 (Breast)	4.0	[1][2]
HCT-116 (Colon)	8.0	[1][2]		
Compound 3b (2-phenyl-4-(4-sulfamoylanilino)-6-iodoquinazoline)	MCF-7 (Breast)	6.0	[1][2]	
HCT-116 (Colon)	9.0	[1][2]		
Indolo-betulinic Acid Derivatives	N-(2,3-indolo-betulinoyl)diglycylglycine (BA1)	A375 (Melanoma)	5.7	[3]
N-(2,3-indolo-betulinoyl)glycylglycine (BA2)	A375 (Melanoma)	10.0	[3]	
Quinoxaline–Arylfuran Derivatives	QW12	HeLa (Cervical)	10.58	[4]

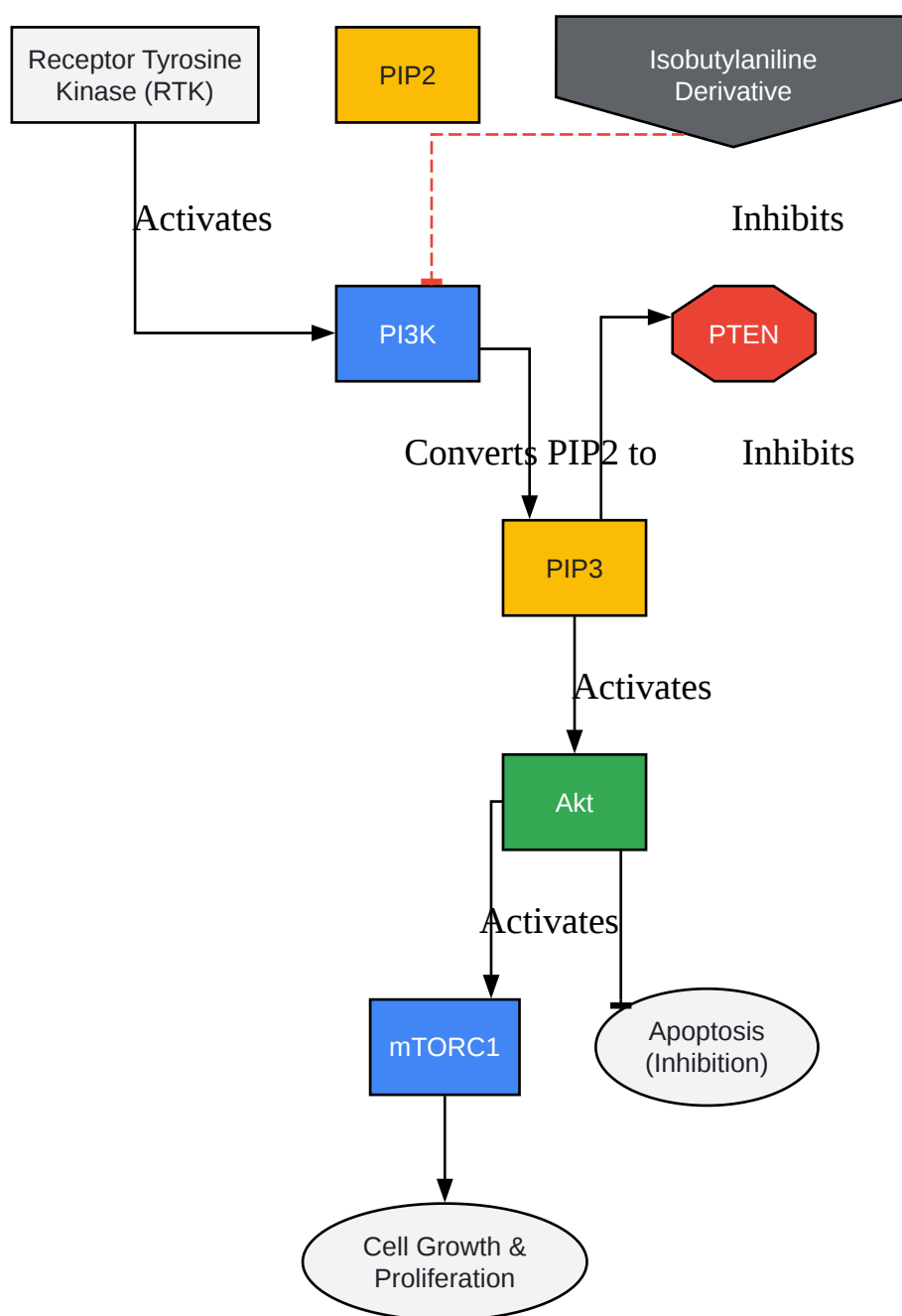
Table 2: Antimicrobial Activity (MIC) of Isobutylaniline-Based Compounds

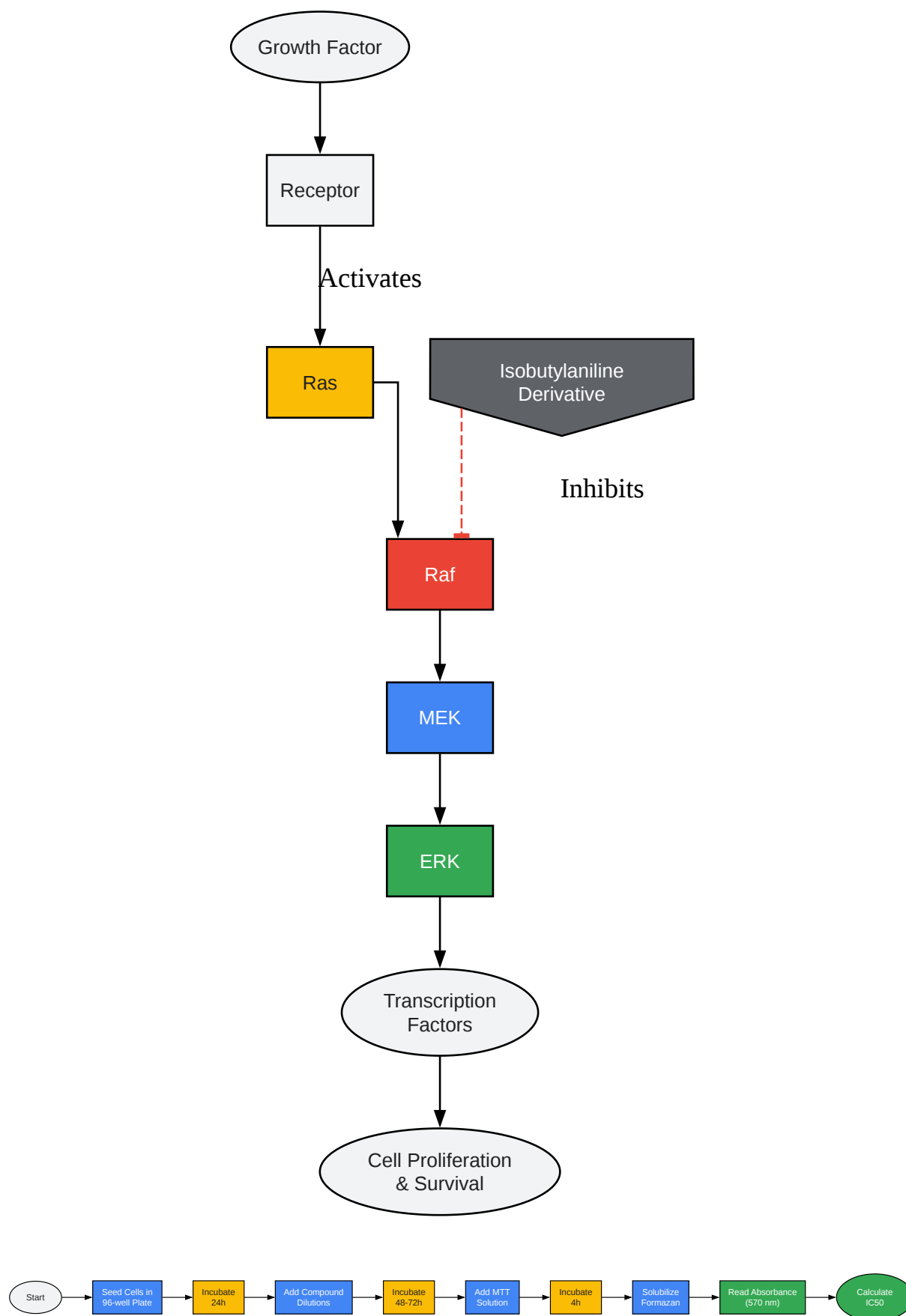
Compound Class	Specific Compound	Bacterial/Fungal Strain	MIC (µg/mL)	Reference
Iodoquinazoline Derivatives	Compound 3c	Staphylococcus aureus	>50	[1][2]
Escherichia coli	>50	[1][2]		
Compound 3b	Staphylococcus aureus	>50	[1][2]	
Escherichia coli	>50	[1][2]		
Indolo-betulinic Acid Derivatives	BA2	Streptococcus pyogenes	13-16	[3]
Staphylococcus aureus	26-32	[3]		
BA3	Streptococcus pyogenes	13-16	[3]	
Staphylococcus aureus	26-32	[3]		
BA4	Streptococcus pyogenes	13	[3]	
Staphylococcus aureus	26	[3]		
Fascaplysin Analogs	9-Phenylfascaplysin	Staphylococcus epidermidis	0.0075	[5]
Enterococcus faecium	1	[5]		

Key Signaling Pathways in Anticancer Activity

Several isobutylaniline-based compounds exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and

MAPK/ERK pathways are two of the most frequently implicated cascades.





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